molecular formula C21H21N3O3 B6518297 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 904524-89-6

2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B6518297
CAS No.: 904524-89-6
M. Wt: 363.4 g/mol
InChI Key: ZXPZDHLBLLOAOW-UHFFFAOYSA-N
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Description

The compound 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide (hereafter referred to as the target compound) features a tetrahydropyrazine-dione core (1,2,3,4-tetrahydropyrazine-2,3-dione) substituted at position 4 with a 3,4-dimethylphenyl group. The acetamide side chain is linked to a 4-methylphenyl moiety. This structure combines aromaticity, hydrogen-bonding capability (via the dioxo groups), and lipophilic substituents, which may influence solubility, stability, and biological interactions.

Properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14-4-7-17(8-5-14)22-19(25)13-23-10-11-24(21(27)20(23)26)18-9-6-15(2)16(3)12-18/h4-12H,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPZDHLBLLOAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

  • IUPAC Name : 2-[4-(3,4-dimethylphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide
  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol

Structural Features

The compound features a tetrahydropyrazine core with two dioxo groups and substituted phenyl rings. This unique structure may contribute to its biological activity by allowing interactions with various biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The dioxo groups can form reactive intermediates that interact with DNA and proteins, potentially leading to apoptosis in cancer cells.
  • Case Study : A study on related pyrazine derivatives showed inhibition of tumor growth in xenograft models, suggesting potential efficacy in cancer therapy.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains demonstrated moderate inhibitory effects. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

  • Target Enzymes : Inhibitory effects on enzymes such as cyclooxygenase (COX) have been reported, which could be relevant for inflammatory conditions.

Table of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialModerate inhibition of bacterial growth
Enzyme InhibitionInhibits COX enzymes

Case Studies

  • Antitumor Activity : A study conducted on a series of tetrahydropyrazine derivatives found that compounds similar to this one showed significant tumor growth inhibition in mouse models.
  • Antimicrobial Testing : A comparative analysis of various dioxo compounds revealed that those with a similar chemical structure exhibited promising antibacterial activity against Gram-positive bacteria.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

  • Reactive Intermediates : The dioxo groups can generate reactive oxygen species (ROS), leading to oxidative stress in target cells.
  • Protein Binding : The compound may covalently bind to nucleophilic sites on proteins, altering their function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several acetamide derivatives and heterocyclic systems. Key comparisons include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound Tetrahydropyrazine-dione 3,4-Dimethylphenyl, 4-methylphenylacetamide ~364* N/A Lipophilic substituents; hydrogen-bonding potential via dioxo groups
Example 83 (from ) Pyrazolo[3,4-d]pyrimidin Fluorophenyl, chromenone 571.2 302–304 Bicyclic fused system; high rigidity and aromaticity; fluorinated substituents
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Thiazol-acetamide 3,4-Dichlorophenyl 287.16 186–188† Thiazole ring enhances π-π stacking; N–H···N hydrogen bonds stabilize crystals
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide () Tetrahydropyrimidin Hydroxyphenyl, sulfamoyl ~450‡ N/A Polar sulfamoyl group improves aqueous solubility; hydroxyl enables H-bonding
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () Triazol-thioacetamide Pyrazinyl, ethyl N/A N/A Sulfur linkage enhances electronic interactions; triazole offers metal-binding sites

*Calculated based on formula C₂₁H₂₂N₃O₃.
†Converted from 459–461 K.
‡Estimated based on structural complexity.

Key Observations:

Core Structure Influence :

  • The tetrahydropyrazine-dione core in the target compound contrasts with fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidin in Example 83), which exhibit higher rigidity and molecular weight. Bicyclic systems may improve thermal stability, as seen in Example 83’s high melting point (302–304°C) .
  • Thiazole-containing analogs () demonstrate strong intermolecular hydrogen bonding (N–H···N), contributing to crystalline stability despite lower molecular weight .

Substituent Effects :

  • Lipophilicity : The 3,4-dimethylphenyl and 4-methylphenyl groups in the target compound likely reduce aqueous solubility compared to polar analogs like the sulfamoyl derivative in .
  • Electron-Withdrawing Groups : Fluorinated or chlorinated aryl substituents (e.g., Example 83, ) may enhance metabolic stability and binding affinity to hydrophobic targets .

Amide coupling (e.g., ’s use of EDC·HCl) is a plausible route for assembling the acetamide moiety in the target compound .

Hydrogen-Bonding and Crystal Packing :

  • The dioxo groups in the target compound’s tetrahydropyrazine-dione core could enable hydrogen-bonding networks similar to those observed in ’s thiazol-acetamide, which forms inversion dimers .

Research Findings and Trends

  • Thermal Stability: Bicyclic or fused systems (e.g., Example 83) exhibit higher melting points than monocyclic analogs, likely due to increased rigidity and aromatic stacking .
  • Solubility : Polar substituents (e.g., sulfamoyl in ) improve aqueous solubility, whereas lipophilic groups (e.g., 3,4-dimethylphenyl in the target compound) favor membrane permeability .
  • Synthetic Flexibility : Modular approaches (e.g., Suzuki coupling, amide formation) allow diversification of aryl and heterocyclic substituents, as demonstrated across the evidence .

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